molecular formula C13H13FN2 B13345003 2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine

2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine

Cat. No.: B13345003
M. Wt: 216.25 g/mol
InChI Key: IXCXGKPGHWLKEK-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine, typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens, sulfonates, or nitro groups in position 2 are often used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of efficient fluorinating reagents and catalysts to achieve high yields and selectivity. The use of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate as a fluorinating reagent has been reported to be effective in the synthesis of fluoropyridines .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(4-methylbenzyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

2-fluoro-N-[(4-methylphenyl)methyl]pyridin-4-amine

InChI

InChI=1S/C13H13FN2/c1-10-2-4-11(5-3-10)9-16-12-6-7-15-13(14)8-12/h2-8H,9H2,1H3,(H,15,16)

InChI Key

IXCXGKPGHWLKEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC(=NC=C2)F

Origin of Product

United States

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